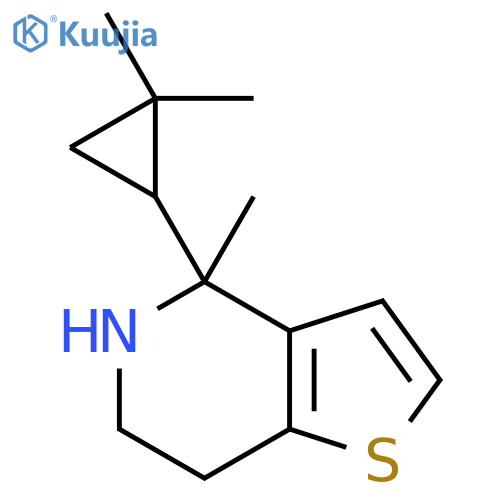Cas no 1996503-69-5 (4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine)
4-(2,2-ジメチルシクロプロピル)-4-メチル-4H,5H,6H,7H-チエノ[3,2-c]ピリジンは、複素環化合物の一種であり、チエノピリジン骨格にシクロプロパン環が結合した特異な構造を有します。この化合物は、高い化学的安定性と立体障害効果を示し、医薬品中間体や有機合成における有用な構築ブロックとしての応用が期待されます。特に、シクロプロパン環の剛直性とチエノピリジンの電子特性を併せ持つため、生物活性化合物の設計において重要な役割を果たす可能性があります。また、その特異な分子構造は、新規な薬理作用の探索や材料科学分野での利用にも適しています。

1996503-69-5 structure
商品名:4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine
- 4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 1996503-69-5
- EN300-1074782
-
- インチ: 1S/C13H19NS/c1-12(2)8-11(12)13(3)9-5-7-15-10(9)4-6-14-13/h5,7,11,14H,4,6,8H2,1-3H3
- InChIKey: UYTHISFGWXIEOL-UHFFFAOYSA-N
- ほほえんだ: S1C=CC2=C1CCNC2(C)C1CC1(C)C
計算された属性
- せいみつぶんしりょう: 221.12382078g/mol
- どういたいしつりょう: 221.12382078g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 40.3Ų
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1074782-0.05g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.05g |
$827.0 | 2023-10-28 | |
| Enamine | EN300-1074782-5.0g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 5g |
$3396.0 | 2023-05-23 | ||
| Enamine | EN300-1074782-2.5g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
| Enamine | EN300-1074782-10.0g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 10g |
$5037.0 | 2023-05-23 | ||
| Enamine | EN300-1074782-0.1g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.1g |
$867.0 | 2023-10-28 | |
| Enamine | EN300-1074782-1g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | EN300-1074782-10g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 10g |
$4236.0 | 2023-10-28 | |
| Enamine | EN300-1074782-0.5g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.5g |
$946.0 | 2023-10-28 | |
| Enamine | EN300-1074782-0.25g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 95% | 0.25g |
$906.0 | 2023-10-28 | |
| Enamine | EN300-1074782-1.0g |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine |
1996503-69-5 | 1g |
$1172.0 | 2023-05-23 |
4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
1996503-69-5 (4-(2,2-dimethylcyclopropyl)-4-methyl-4H,5H,6H,7H-thieno3,2-cpyridine) 関連製品
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量